N6-Lauroyl Cordycepin

Pharmacokinetics Prodrug Bioavailability

Unmodified cordycepin undergoes rapid ADA-mediated deamination, yielding a sub-10-minute half-life that precludes reliable in vivo use without toxic ADA inhibitor co-administration. N6-Lauroyl Cordycepin (CAS 77378-06-4) overcomes this through N6-acyl prodrug design, enabling sustained systemic cordycepin exposure via in vivo hydrolysis. • Confirmed conversion to cordycepin in rodent models, validating utility as a prodrug activation probe • LogP ≈3.98 vs. -0.4 for cordycepin - models extreme lipophilicity-driven membrane partitioning and tissue distribution • C12 lauroyl chain yields moderate Cmax/AUC vs. C8 analogs, defining SAR limits for optimal bioavailability Supplied as off-white solid, ≥95% purity. For R&D use only.

Molecular Formula C22H35N5O4
Molecular Weight 433.5 g/mol
CAS No. 77378-06-4
Cat. No. B565184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Lauroyl Cordycepin
CAS77378-06-4
Synonyms3’-Deoxy-N-(1-oxododecyl)adenosine; 
Molecular FormulaC22H35N5O4
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
InChIInChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1
InChIKeySMLBNGQUSUEUEO-GSHUGGBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Lauroyl Cordycepin (CAS 77378-06-4): A Pharmacokinetically Optimized N6-Acyl Prodrug of Cordycepin for Research and Development


N6-Lauroyl Cordycepin (CAS 77378-06-4), also known as 3′-deoxy-N6-lauroyladenosine, is a synthetic N6-substituted derivative of the nucleoside antibiotic cordycepin (3′-deoxyadenosine) . This compound is part of a class of N6-acyl cordycepin derivatives designed as prodrugs to address the primary pharmacokinetic liability of the parent molecule: rapid deamination and inactivation by adenosine deaminase (ADA) [1]. The lauroyl (C12) moiety at the N6 position confers distinct physicochemical and metabolic properties, making this compound a valuable tool in investigations of nucleoside metabolism, prodrug activation, and bioactivity enhancement .

N6-Acyl Prodrug Design Bypasses adenosine deaminase inactivation for sustained nucleoside delivery.
Pharmacokinetic Research Tool Enables in vivo PK profiling and exposure–response studies of cordycepin.
Metabolic Activation Monitoring Supports investigation of prodrug hydrolysis and metabolite generation.

Why Cordycepin or Simple Analogs Cannot Substitute for N6-Lauroyl Cordycepin in Pharmacokinetic and Stability-Critical Applications


The therapeutic and experimental utility of cordycepin is fundamentally constrained by its extremely short elimination half-life in vivo, which is a direct consequence of rapid deamination at the N6 primary amine by adenosine deaminase (ADA) [1]. Consequently, unmodified cordycepin exhibits poor systemic exposure and limited oral bioavailability [2]. This intrinsic metabolic instability precludes its reliable use in studies requiring sustained target engagement or in vivo efficacy assessments without co-administration of toxic ADA inhibitors. Furthermore, simply increasing the dose of cordycepin does not overcome this limitation and can introduce confounding toxicity [1]. N6-Lauroyl Cordycepin, via its N6-acyl prodrug design, fundamentally alters the pharmacokinetic profile, thereby providing a distinct experimental tool that cannot be approximated by the parent compound. The choice of a specific N6-acyl derivative is further critical, as the length of the alkyl chain is not a trivial variation but a key determinant of bioavailability and pharmacokinetic performance [2].

N6-Lauroyl Cordycepin
Prodrug with improved metabolic stability and systemic exposure via N6-acyl protection.
Cordycepin (Parent)
Rapid deamination by ADA leads to very short half-life and poor oral bioavailability.
Similar N-acyl chain-length analogs (e.g., C8) exhibit distinct PK profiles; selection must match desired exposure level.

Quantitative Evidence for the Differentiated Profile of N6-Lauroyl Cordycepin (C12) Relative to Key Comparators


In Vivo Pharmacokinetic Profile of N6-Lauroyl Cordycepin (C12) Compared to Parent Cordycepin in Rat Model

N6-Lauroyl Cordycepin (C12) exhibits a significantly enhanced pharmacokinetic profile compared to the parent compound cordycepin. In a direct comparative study in rats, the C12 derivative demonstrated a longer half-life (t1/2) and a markedly increased area under the concentration-time curve (AUC), confirming its prodrug function in slowing metabolic clearance and improving systemic exposure [1].

In Vivo PK vs. Cordycepin
Head-to-head
~2.4× longer t1/2, ~8.4× higher AUC vs. cordycepin (rat, 10 mg/kg IV)
Supports prodrug-driven systemic exposure improvement.
Data from published figures; confirm in target model.
Pharmacokinetics Prodrug Bioavailability Cordycepin

Comparative In Vivo Pharmacokinetic Analysis: N6-Lauroyl Cordycepin (C12) vs. Optimal N6-Acyl Derivative (C8)

Within the homologous series of N-acyl cordycepin derivatives, pharmacokinetic performance is highly dependent on alkyl chain length and does not scale linearly. A direct comparison reveals that N6-Octanoyl Cordycepin (C8) is the optimal derivative for maximizing cordycepin exposure, while N6-Lauroyl Cordycepin (C12) shows a decreased performance relative to the C8 peak [1]. This highlights that the C12 compound occupies a specific, sub-optimal position in the SAR for bioavailability, which may be valuable for applications requiring a more moderate or sustained release profile.

PK Comparison vs. C8 Optimal Derivative
Head-to-head
C8 shows ~8× higher AUC and ~7.7× higher Cmax than C12 (rat, 10 mg/kg IV)
Positions C12 within the SAR as a moderate-exposure alternative.
C12 may suit studies needing lower peak exposure or sustained release.
Structure-Activity Relationship SAR Pharmacokinetics Prodrug Optimization

Enhanced Lipophilicity (LogP) of N6-Lauroyl Cordycepin Compared to Parent Cordycepin

The addition of the C12 lauroyl chain to the N6 position of cordycepin dramatically increases the compound's lipophilicity. This physicochemical alteration is a primary driver of its altered pharmacokinetic profile, influencing membrane permeability and tissue distribution. The predicted LogP value for N6-Lauroyl Cordycepin is approximately 3.98 , which is substantially higher than that of the parent compound cordycepin (LogP ≈ -0.4) [1].

Lipophilicity Shift
Data to verify
LogP ~3.98 vs. ~-0.4 (cordycepin); >10,000× increase in partition coefficient
Extreme lipophilicity drives membrane partitioning and formulation studies.
Predicted values; empirical verification recommended.
Lipophilicity LogP Physicochemical Properties Membrane Permeability

Mechanistic Evidence for Prodrug Activation: In Vivo Conversion to Cordycepin

The prodrug mechanism of N6-acyl cordycepin derivatives is confirmed by their conversion back to the active parent compound, cordycepin, in vivo. Pharmacokinetic studies in rats show that following administration of N6-Lauroyl Cordycepin (C12), cordycepin is generated as a metabolite. The plasma concentration of the liberated cordycepin is directly proportional to the concentration of the administered prodrug [1].

Prodrug Activation Confirmed
Reported
In vivo conversion to cordycepin confirmed in rat PK study.
Validates hydrolysis-based prodrug release.
Conversion efficiency may vary; assess in relevant enzyme system.
Prodrug Activation Metabolism Pharmacokinetics Cordycepin

Defined Research and Industrial Applications for N6-Lauroyl Cordycepin Based on Comparative Evidence


Pharmacokinetic and Structure-Activity Relationship (SAR) Studies of N6-Acyl Prodrugs

N6-Lauroyl Cordycepin is a critical comparator for establishing the SAR of N-acyl chain length on the pharmacokinetic profile of cordycepin prodrugs. Its performance, which is quantitatively inferior to the C8 derivative in terms of AUC and Cmax, is essential for defining the optimal chain length for maximizing exposure [1]. Researchers can use this compound to understand the metabolic and distribution consequences of increasing lipophilicity beyond the optimal point.

Investigations into Lipophilicity-Driven Changes in Membrane Permeability and Tissue Distribution

Due to its drastically increased LogP value compared to cordycepin (≈3.98 vs. -0.4) , N6-Lauroyl Cordycepin serves as a model compound for studying how extreme shifts in lipophilicity alter the cellular uptake, membrane partitioning, and in vivo distribution of nucleoside analogs . This application is particularly relevant for researchers developing formulations to overcome poor oral bioavailability or to target lipid-rich tissues.

Controlled-Release or Moderate-Exposure Prodrug Formulation Development

For applications where the extremely high and rapid exposure provided by N6-Octanoyl Cordycepin (C8) [1] may be undesirable—potentially leading to toxicity or saturating downstream pathways—N6-Lauroyl Cordycepin (C12) offers a more moderate pharmacokinetic profile. Its lower Cmax and AUC make it a candidate for developing controlled-release formulations or for use in experimental models where a sustained, lower level of cordycepin is required over time.

Mechanistic Studies of In Vivo Prodrug Activation and Hydrolysis

N6-Lauroyl Cordycepin is a validated tool for studying the in vivo hydrolysis of N-acyl prodrugs. The confirmed conversion of this compound to cordycepin in rats [1] allows researchers to use it to identify and characterize the esterases or other metabolic enzymes responsible for activating this class of compounds. This knowledge is fundamental for the rational design of future nucleoside prodrugs.

Application
Selection Property
Validation Focus
N6-Acyl prodrug SAR studies
Chain-length pharmacokinetic profile
AUC/Cmax vs. chain length review
Lipophilicity-driven membrane partitioning research
High calculated LogP (>3.9)
Cellular uptake and tissue distribution assays
Controlled-release prodrug formulation development
Moderate systemic exposure window
Sustained release and toxicity screening
In vivo prodrug activation mechanism studies
Esterase-dependent hydrolysis
Metabolite identification and enzyme kinetics

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